molecular formula C11H12F2N2O B12095112 Methanone, (2,3-difluorophenyl)-1-piperazinyl- CAS No. 179334-13-5

Methanone, (2,3-difluorophenyl)-1-piperazinyl-

Cat. No.: B12095112
CAS No.: 179334-13-5
M. Wt: 226.22 g/mol
InChI Key: DPNRIUOYXVHVKJ-UHFFFAOYSA-N
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Description

Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a chemical compound characterized by the presence of a methanone group attached to a 2,3-difluorophenyl ring and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3-difluorophenyl)-1-piperazinyl- typically involves the reaction of 2,3-difluorobenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of Methanone, (2,3-difluorophenyl)-1-piperazinyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3-difluorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorophenyl oxides.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Methanone, (2,3-difluorophenyl)-1-piperazinyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2,3-difluorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluorophenyl)(piperidin-1-yl)methanone
  • (2,3-Difluorophenyl)(morpholino)methanone

Uniqueness

Methanone, (2,3-difluorophenyl)-1-piperazinyl- is unique due to the presence of both the difluorophenyl and piperazinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

179334-13-5

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

(2,3-difluorophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12F2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2

InChI Key

DPNRIUOYXVHVKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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